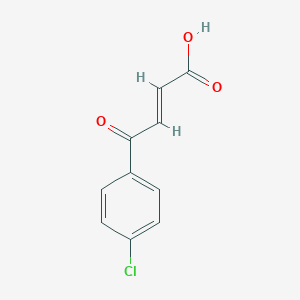

3-(4-Chlorobenzoyl)acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVQEUFKSRHRCT-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255094 | |

| Record name | (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29582-39-6, 6269-33-6 | |

| Record name | (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29582-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 4-(4-chlorophenyl)-4-oxo-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029582396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6269-33-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Chlorobenzoylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Chlorobenzoyl)acrylic acid chemical properties and structure

An In-Depth Technical Guide to 3-(4-Chlorobenzoyl)acrylic Acid: Properties, Synthesis, and Applications

Introduction: A Versatile Keto-Acid for Advanced Synthesis

This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Characterized by an α,β-unsaturated ketone system and a terminal carboxylic acid, this molecule serves as a highly versatile building block for the synthesis of a wide array of complex chemical entities. Its rigid, conjugated structure, coupled with the reactive handles of the ketone, alkene, and carboxylic acid, makes it a prime precursor for constructing novel heterocyclic systems, particularly those with potential pharmacological activity.

This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of the core chemical properties, a validated synthesis protocol, and the known reactivity patterns of this compound. The focus is not merely on the data but on the underlying chemical principles that drive its synthesis and application, offering practical insights for professionals in drug development and chemical research.

Core Chemical Identity and Structure

To effectively utilize any chemical intermediate, a clear understanding of its fundamental identity is paramount.

-

IUPAC Name : (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid

-

Synonyms : p-Chlorobenzoylacrylic acid, Trans-3-(4-chlorobenzoyl)acrylic acid[1]

The structure consists of a 4-chlorophenyl ketone appended to an acrylic acid backbone. The double bond is typically found in the more stable (E) or trans configuration due to reduced steric hindrance. This conjugation between the aromatic ring, the carbonyl group, and the carbon-carbon double bond dictates much of the molecule's electronic properties and reactivity.

Physicochemical and Spectroscopic Properties

The physical properties of this compound are critical for its handling, purification, and use in subsequent reactions. The data presented below is a synthesis of information from various authoritative sources.

| Property | Value | Source(s) |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 157-158 °C | [4] |

| Note: Some suppliers report 130-134 °C, which may indicate a different isomer or purity level. | [1] | |

| Boiling Point | 379.5 ± 42.0 °C (Predicted) | [1] |

| Solubility | Information not widely published; expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols, with limited solubility in water and nonpolar solvents. | |

| Exact Mass | 210.008372 g/mol | [3] |

Spectroscopic Profile: While detailed spectra are experiment-specific, the expected spectroscopic characteristics are as follows:

-

¹H NMR : Signals would be expected in the aromatic region (approx. 7.5-8.0 ppm) for the chlorophenyl protons and in the vinylic region (approx. 6.5-7.5 ppm) for the acrylic acid protons. The carboxylic acid proton would appear as a broad singlet at a significantly downfield shift (>10 ppm).

-

¹³C NMR : Characteristic peaks would include the carbonyl carbons (ketone and carboxylic acid, >165 ppm), aromatic carbons, and vinylic carbons. SpectraBase provides computed chemical shift data for this compound.[3]

-

Infrared (IR) Spectroscopy : Key absorbances would include a strong C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), another C=O stretch for the conjugated ketone (around 1650-1670 cm⁻¹), and C=C stretching for the alkene and aromatic ring.

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) at m/z 210, with a characteristic M+2 peak at m/z 212 (approximately one-third the intensity) due to the ³⁷Cl isotope.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and widely cited method for preparing this compound is the Friedel-Crafts acylation of chlorobenzene with maleic anhydride.[4] This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry.

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion intermediate. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to an oxygen atom of maleic anhydride. This polarization facilitates the ring-opening of the anhydride upon attack by the electron-rich π-system of chlorobenzene, forming a new carbon-carbon bond. A subsequent workup quenches the reaction and protonates the carboxylate to yield the final product. The use of a Lewis acid is essential to activate the anhydride, which is otherwise not electrophilic enough to react with the moderately deactivated chlorobenzene ring.

Caption: High-level workflow for the Friedel-Crafts synthesis.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods.[4][5] As a self-validating system, each step includes checks and expected observations.

-

Apparatus Setup:

-

Equip a three-necked, round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a powder addition funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

-

Rationale: The reaction is highly sensitive to moisture, as water will react with and deactivate the aluminum chloride catalyst.

-

-

Reagent Charging:

-

Charge the flask with chlorobenzene (solvent and reactant) and begin stirring.

-

Cool the flask in an ice-water bath to control the initial exothermic reaction.

-

Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, ~2.2 equivalents) through the powder funnel. The mixture will likely become a thick, colored slurry.

-

Rationale: A slight excess of AlCl₃ is required because it complexes with both the reactant anhydride and the product ketone, effectively being consumed as the reaction progresses.[6]

-

-

Reactant Addition:

-

Once the AlCl₃ is fully dispersed and the temperature is stable (0-5 °C), add maleic anhydride (~1.0 equivalent) slowly and portion-wise.

-

Observation: An exothermic reaction is expected, and the color of the mixture will likely darken. Maintain the temperature below 10 °C during the addition.

-

-

Reaction Execution:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture on a water bath (or with a heating mantle) to a moderate temperature (e.g., 60-70 °C) for several hours (typically 3-10 hours) until the reaction is complete.[5]

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them in ice/HCl, extracting with a suitable solvent (e.g., ethyl acetate), and spotting on a TLC plate.

-

-

Workup and Isolation:

-

Cool the reaction mixture back to room temperature and then in an ice bath.

-

Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic and vigorous quenching process that will release HCl gas. Perform this step in a well-ventilated fume hood.

-

Rationale: The acid/ice mixture hydrolyzes the aluminum complexes, precipitating the product and dissolving the aluminum salts in the aqueous layer.

-

The excess chlorobenzene can be removed by steam distillation.[5]

-

The resulting solid precipitate is the crude product.

-

-

Purification:

-

Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture.

-

Dry the purified yellow crystalline solid under vacuum.

-

Validation: The purity of the final product should be confirmed by measuring its melting point and comparing it to the literature value (157-158 °C) and by spectroscopic analysis (NMR, IR).[4]

-

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity.

Caption: Reactivity map of this compound.

-

α,β-Unsaturated System : This is arguably the most versatile feature. The electron-withdrawing ketone makes the β-carbon electrophilic and susceptible to 1,4-conjugate addition (Michael Addition) by a wide range of nucleophiles. This reaction is fundamental to its use in building more complex carbon skeletons.[5][7]

-

Reaction with Binucleophiles : The true power of this intermediate is realized when it reacts with binucleophiles like hydrazine (H₂NNH₂). In this case, a Michael addition is typically followed by an intramolecular cyclization (condensation with the ketone), providing a direct route to pyridazinone derivatives .[5] These heterocyclic cores are prevalent in many biologically active molecules.

-

Carboxylic Acid Group : The COOH group undergoes standard reactions such as esterification (with alcohols), conversion to acid chlorides (with SOCl₂ or (COCl)₂), and amide formation (with amines, often via an activated intermediate). This allows for further derivatization and tuning of the molecule's properties.

-

Aromatic Ring : The 4-chlorophenyl group is generally deactivated towards further electrophilic substitution due to the electron-withdrawing effect of the benzoyl ketone. However, nucleophilic aromatic substitution to displace the chloride is possible under harsh conditions, though less common.

Applications in Drug Discovery and Materials Science

The primary application of this compound is as a precursor in multi-step syntheses.

-

Pharmaceutical Intermediates : As mentioned, it is a key starting material for pyridazinones, which have been investigated for a wide range of pharmacological activities, including antihypertensive, cardiotonic, and anticancer properties.[5] The ability to easily construct this heterocyclic core makes it a valuable tool for medicinal chemists.

-

Polymer Science : As a derivative of acrylic acid, it has the potential to be used as a specialty monomer.[8][9] The bulky, rigid chlorobenzoyl group could impart unique thermal or optical properties to copolymers. Poly(acrylic acid) and its derivatives are widely used as superabsorbents, dispersants, and in drug delivery systems.[10][11][12]

Safety, Handling, and Storage

From a practical, laboratory standpoint, safe handling is non-negotiable. The following information is synthesized from available Safety Data Sheets (SDS).[2][13]

Hazard Identification:

Precautionary Measures & Personal Protective Equipment (PPE):

-

P261 & P271 : Avoid breathing dust and use only outdoors or in a well-ventilated area (i.e., a fume hood).[2]

-

P280 : Wear protective gloves, protective clothing, and eye/face protection (safety glasses with side shields or goggles are mandatory).[2][13]

-

P264 : Wash skin thoroughly after handling.[2]

First Aid:

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[13]

-

Skin : Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical advice.[13]

-

Inhalation : Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[13]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

Conclusion

This compound is more than just a chemical compound; it is a versatile synthetic platform. Its value lies in the predictable reactivity of its distinct functional groups, which can be manipulated to construct complex molecular architectures. The robust and scalable Friedel-Crafts synthesis makes it an accessible starting material for research and development. For scientists and professionals in drug discovery, understanding the nuances of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel and impactful molecules.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Chlorobenzoyl)propionic acid. PubChem Compound Database. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-(4-Chlorophenyl)acrylic acid. Retrieved from [Link]

-

AFM Safecoat. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). This compound. SpectraBase. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound (cas 6269-33-6) SDS/MSDS download. Retrieved from [Link]

-

The Chemistry Formula. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Frederick, C. B., & Reynolds, C. H. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology Letters, 47(3), 241-247. Retrieved from [Link]

-

El-Hashash, M. A., El-Naggar, G. A., & El-Kafrawy, A. F. (2007). 1.4-Arylation of β-(4-acetylaminobenzoyl)acrylic Acid with Activated Aromatic Hydrocarbons under Friedel-Crafts Conditions and Some Studies on the Products. Egyptian Journal of Chemistry, 50(3), 345-356. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ACRYLIC ACID. Retrieved from [Link]

-

Mamatha, G. P., et al. (2023). Synthesis and characterization of poly(acrylic acid) hydrogel for doxycycline drug release study. The Thai Journal of Pharmaceutical Sciences, 47(2). Retrieved from [Link]

-

Kim, S. H., et al. (2020). Preparation and Characterization of Ionic Conductive Poly(acrylic Acid)-Based Silicone Hydrogels for Smart Drug Delivery System. Polymers, 12(11), 2548. Retrieved from [Link]

-

Yin, L., et al. (n.d.). Backbone-degradable poly(acrylic acid)s for scale inhibitors. American Chemical Society. Retrieved from [Link]

Sources

- 1. 6269-33-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. prepchem.com [prepchem.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. atamankimya.com [atamankimya.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Backbone-degradable poly(acrylic acid)s for scale inhibitors - American Chemical Society [acs.digitellinc.com]

- 13. fishersci.ie [fishersci.ie]

A Technical Guide to (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid: Synthesis, Properties, and Therapeutic Potential

This guide provides an in-depth technical overview of (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid, a molecule of significant interest in medicinal chemistry. We will explore its chemical identity, physicochemical properties, synthesis methodologies, and the scientific rationale positioning it as a valuable scaffold in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the exploration of novel therapeutic agents.

Molecular Identification and Physicochemical Characteristics

(2E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid is a dicarboxylic acid derivative belonging to the broader class of chalcones.[1][2] Chalcones are characterized by an open-chain flavonoid structure, specifically a 1,3-diaryl-2-propen-1-one backbone, which serves as a crucial precursor in the biosynthesis of flavonoids and isoflavonoids.[1][3] The presence of a reactive α,β-unsaturated carbonyl system makes this class of compounds a versatile synthon for creating a diverse array of heterocyclic compounds with significant pharmacological activities.[3][4]

The systematic IUPAC name for this compound is (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid .[5] The "(2E)" designation specifies the trans configuration of the substituents across the carbon-carbon double bond, which is the more thermodynamically stable isomer for chalcones.[1]

Table 1: Chemical and Physical Properties [5]

| Property | Value |

| CAS Number | 29582-39-6 |

| Molecular Formula | C₁₀H₇ClO₃ |

| Molecular Weight | 210.61 g/mol |

| Physical State | Solid |

| Melting Point | 154.2 °C |

| Normal Boiling Point | 427.88 °C |

| Density | 1.421 g/cm³ |

| SMILES | O=C(O)/C=C/C(=O)c1ccc(Cl)cc1 |

| InChI Key | VQVQEUFKSRHRCT-AATRIKPKSA-N |

Synthesis and Mechanistic Insights

The primary and most efficient method for synthesizing (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid and its chalcone analogues is the Claisen-Schmidt condensation .[1][4] This reaction is a base-catalyzed aldol condensation between a substituted acetophenone and a substituted benzaldehyde (or in this case, a related carbonyl compound).[4] The choice of this method is predicated on its simplicity, high yields, and the ready availability of starting materials.[4]

Foundational Synthesis Protocol: Claisen-Schmidt Condensation

The synthesis of the target compound involves the reaction of 4-chloroacetophenone with glyoxylic acid in the presence of a base catalyst.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroacetophenone (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: To this solution, add an aqueous solution of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while maintaining the temperature with an ice bath.

-

Enolate Formation: The base abstracts an acidic α-hydrogen from the acetophenone, forming a resonance-stabilized enolate ion. This step is critical as it generates the nucleophile required for the subsequent reaction.

-

Nucleophilic Attack: Introduce glyoxylic acid (1 equivalent) to the reaction mixture. The enolate ion attacks the carbonyl carbon of the glyoxylic acid.

-

Dehydration: The resulting aldol addition product readily undergoes base-catalyzed dehydration to form the stable α,β-unsaturated carbonyl system characteristic of chalcones.

-

Acidification & Isolation: After completion of the reaction (monitored by Thin Layer Chromatography), the mixture is cooled and acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Purification: The crude product is collected by filtration, washed with cold water to remove inorganic impurities, and purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Diagram 1: Claisen-Schmidt Condensation Workflow

Caption: Key steps in the Claisen-Schmidt condensation mechanism.

Relevance in Drug Discovery and Development

The chalcone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in molecules exhibiting a wide range of biological activities. [2]Derivatives of this core structure have been extensively investigated for various therapeutic applications. [3][6]

Anticancer Potential

Numerous chalcone derivatives have demonstrated significant anticancer activity. [6]Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of angiogenesis, and overcoming multidrug resistance. The α,β-unsaturated carbonyl moiety is a key pharmacophore, acting as a Michael acceptor that can covalently bind to nucleophilic residues (like cysteine) in target proteins, thereby modulating their function. [4]Hybrid molecules incorporating the chalcone moiety with other anticancer pharmacophores have shown promise in developing novel agents with improved therapeutic specificity. [6]

Anti-inflammatory and Antimicrobial Activities

The chalcone framework is also associated with potent anti-inflammatory and antimicrobial properties. [6][7]Substituted 4-aryl-4-oxobut-2-enoic acids have been synthesized and shown to exhibit moderate anti-inflammatory, analgesic, and antimicrobial activities. [7]This suggests that (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid could serve as a lead compound for the development of new agents to combat inflammation and microbial infections.

Versatility in Chemical Synthesis

Beyond its intrinsic biological activities, the title compound is a valuable intermediate in organic synthesis. [8]The reactive nature of the α,β-unsaturated system allows for further chemical modifications, such as Michael additions and cyclization reactions, to generate libraries of complex heterocyclic compounds for high-throughput screening. [4][8]

Conclusion

(2E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid is a well-defined chemical entity with a straightforward and efficient synthesis pathway. As a member of the chalcone family, it embodies the "privileged structure" concept, offering a versatile and promising scaffold for drug discovery. Its documented association with anticancer, anti-inflammatory, and antimicrobial activities provides a strong rationale for its further investigation and development by researchers and scientists in the pharmaceutical industry. A thorough understanding of its synthesis and reactivity is fundamental for unlocking the full therapeutic potential of this and related molecules.

References

-

Nakayama, T. Chalcone Derivatives: Promising Starting Points for Drug Design. PubMed Central, 2017, [Link].

-

Zhuang, C. et al. Chalcone: A Privileged Structure in Medicinal Chemistry. PubMed Central, 2017, [Link].

-

Chemcasts. Thermophysical Properties of (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid. Chemcasts, [Link].

-

Shanmugam, R. et al. Chalcone Derivatives: Role in Anticancer Therapy. PubMed Central, 2022, [Link].

-

Saleh, A. A. et al. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 2022, [Link].

-

ResearchGate. (PDF) Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. ResearchGate, 2009, [Link].

-

mzCloud. 4 4 Chlorophenethyl amino 4 oxobut 2 enoic acid. mzCloud, [Link].

Sources

- 1. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem-casts.com [chem-casts.com]

- 6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buy 4-(4-Acetylphenyl)-4-oxobut-2-enoic acid (EVT-14523913) | 88460-71-3 [evitachem.com]

A Technical Guide to the Spectroscopic Characterization of 3-(4-Chlorobenzoyl)acrylic Acid

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of 3-(4-Chlorobenzoyl)acrylic acid that will influence its spectra are:

-

4-Chlorobenzoyl group: This consists of a para-substituted benzene ring and a ketone. The chlorine atom and the carbonyl group will influence the chemical shifts of the aromatic protons and carbons.

-

Acrylic acid moiety: This α,β-unsaturated carboxylic acid will show characteristic signals for the vinyl protons and carbons, as well as the carboxylic acid proton and carbonyl carbon. The conjugation between the double bond and the two carbonyl groups will also affect the electronic environment and, consequently, the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, vinylic, and carboxylic acid protons. The predicted chemical shifts (δ) in ppm are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic (Ha) | ~7.9 | Doublet | 2H |

| Aromatic (Hb) | ~7.5 | Doublet | 2H |

| Vinylic (Hc) | ~7.0 | Doublet | 1H |

| Vinylic (Hd) | ~6.8 | Doublet | 1H |

Interpretation and Rationale:

-

Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically between 10 and 13 ppm.[2]

-

Aromatic Protons: The 4-chlorobenzoyl group will give rise to an AA'BB' system, which will likely appear as two doublets. The protons ortho to the electron-withdrawing carbonyl group (Ha) will be more deshielded and appear at a higher chemical shift (around 7.9 ppm) compared to the protons ortho to the chlorine atom (Hb) (around 7.5 ppm).

-

Vinylic Protons: The two protons of the acrylic acid moiety (Hc and Hd) are diastereotopic and will appear as two doublets due to coupling to each other. Their chemical shifts are influenced by the neighboring carbonyl groups. Based on data for similar acrylic acid derivatives, they are expected to resonate between 6.5 and 7.5 ppm.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. A computed ¹³C NMR spectrum suggests the following chemical shifts.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic acid C=O | ~168 |

| Ketone C=O | ~188 |

| Aromatic C-Cl | ~139 |

| Aromatic C-H | ~129, ~130 |

| Aromatic C-C=O | ~135 |

| Vinylic =CH- | ~132, ~138 |

Interpretation and Rationale:

-

Carbonyl Carbons: The two carbonyl carbons will be the most deshielded signals in the spectrum. The ketone carbonyl is generally more deshielded than the carboxylic acid carbonyl.

-

Aromatic Carbons: The aromatic region will show four signals: one for the carbon attached to the chlorine, one for the carbon attached to the carbonyl group, and two for the protonated carbons.

-

Vinylic Carbons: The two vinylic carbons will appear in the region of 130-140 ppm.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O stretch (Ketone) | ~1680 | Strong |

| C=O stretch (Carboxylic acid) | ~1710 | Strong |

| C=C stretch (Alkene) | ~1630 | Medium |

| C=C stretch (Aromatic) | ~1600, ~1475 | Medium |

| C-O stretch (Carboxylic acid) | 1320 - 1210 | Strong |

| C-Cl stretch | 850 - 550 | Strong |

Interpretation and Rationale:

-

O-H Stretch: A very broad absorption is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[5]

-

C=O Stretches: Two distinct, strong carbonyl absorptions are predicted. The carboxylic acid C=O stretch is expected around 1710 cm⁻¹, while the ketone C=O, being conjugated with the aromatic ring, will likely appear at a slightly lower wavenumber, around 1680 cm⁻¹.

-

C=C Stretches: The alkene C=C stretch is expected around 1630 cm⁻¹, and the aromatic C=C stretches will appear as a pair of bands around 1600 and 1475 cm⁻¹.

-

C-O Stretch: A strong band corresponding to the C-O stretch of the carboxylic acid is expected between 1320 and 1210 cm⁻¹.

-

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 850 and 550 cm⁻¹, will indicate the presence of the C-Cl bond.

Experimental Protocol for FTIR Spectroscopy

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Molecular Ion: The molecular weight of this compound is 210.62 g/mol . Due to the presence of chlorine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. Therefore, we expect to see peaks at m/z 210 and 212.

Predicted Fragmentation Pattern:

| m/z | Fragment |

| 210/212 | [M]⁺ |

| 193/195 | [M - OH]⁺ |

| 182/184 | [M - CO]⁺ |

| 165 | [M - COOH]⁺ |

| 139/141 | [Cl-C₆H₄-CO]⁺ |

| 111/113 | [Cl-C₆H₄]⁺ |

Interpretation and Rationale:

-

[M - OH]⁺: Loss of a hydroxyl radical from the carboxylic acid is a common fragmentation pathway for carboxylic acids.[6]

-

[M - CO]⁺: Decarbonylation from the ketone is possible.

-

[M - COOH]⁺: Loss of the carboxyl group as a radical is another characteristic fragmentation of carboxylic acids.

-

[Cl-C₆H₄-CO]⁺: Alpha-cleavage at the ketone will yield the stable 4-chlorobenzoyl cation, which is expected to be a prominent peak.

-

[Cl-C₆H₄]⁺: Subsequent loss of carbon monoxide from the 4-chlorobenzoyl cation will produce the 4-chlorophenyl cation.

Experimental Protocol for Mass Spectrometry

Caption: Workflow for ESI-Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the structure and purity of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental results. This technical guide serves as a valuable resource for scientists and professionals in the field of drug development and chemical research, enabling a deeper understanding of the molecular characteristics of this compound.

References

-

Royal Society of Chemistry. Supporting Information. [Link]

-

SpectraBase. trans-3-Benzoylacrylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 3-(4-Chlorobenzoyl)propionic acid. [Link]

-

SpectraBase. Acrylic acid. [Link]

-

ResearchGate. Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. [Link]

-

ResearchGate. 1 H NMR spectra of (a) pure acrylic acid[7] and containing (b) 3 mol%... [Link]

-

PubChem. Acrylic Acid. [Link]

-

ResearchGate. 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). [Link]

-

SciELO South Africa. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. [Link]

-

Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

Introduction: The Critical Role of Physicochemical Characterization in Compound Viability

An In-Depth Technical Guide to the Physical Properties of 3-(4-Chlorobenzoyl)acrylic Acid

For researchers and scientists in the field of drug development, the initial characterization of a novel compound's physical properties is a foundational step that dictates its entire subsequent trajectory. Properties such as melting point and solubility are not mere data points; they are critical indicators of a compound's purity, stability, and, most importantly, its potential bioavailability and formulability.[1][2] A compound with poor aqueous solubility, for instance, may present significant challenges in achieving therapeutic concentrations in vivo, regardless of its pharmacological potency.[1][2] Similarly, the melting point provides immediate insight into the strength of the crystal lattice and can serve as a reliable, preliminary measure of purity.[3][4]

This guide provides a detailed examination of the key physical properties of this compound, a molecule of interest in organic synthesis and medicinal chemistry. As Senior Application Scientists, our objective is to move beyond simple data reporting. We will delve into the causality behind experimental methodologies and contextualize the data, offering field-proven insights into how these properties influence the practical handling, purification, and potential application of this compound in a research and development setting.

Physicochemical Profile of this compound

The molecular structure of this compound, featuring a carboxylic acid group, an alkene, and a chlorophenyl ketone, dictates its physical behavior. The interplay between the polar carboxylic acid function and the largely nonpolar aromatic system is key to understanding its properties.

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change requires sufficient energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice. For a pure compound, this transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range. Therefore, melting point determination is a fundamental technique for assessing compound identity and purity.

| Property | Value | Source |

| Melting Point | 130-134 °C | [5] |

The reported range of 130-134 °C is a crucial parameter for quality control during synthesis and purification.[5] A sharp range within this window would indicate high purity, while a significant depression or broadening would necessitate further purification steps, such as recrystallization.

Solubility Profile

Solubility is a measure of a solute's ability to dissolve in a solvent to form a homogeneous solution.[2] In drug development, a compound's solubility profile across a range of solvents—from aqueous buffers to organic media—is paramount for everything from reaction work-ups and purification to formulation and absorption.[1]

While specific quantitative solubility data for this compound is not extensively published, its solubility can be reliably predicted based on its chemical structure and the fundamental principle of "like dissolves like."[6]

-

Aqueous Solubility: The molecule's large, nonpolar chlorobenzoyl group is expected to make it poorly soluble in neutral water.

-

Acid-Base Reactivity: The presence of a carboxylic acid group (a weak acid) is the most significant determinant of its solubility in aqueous bases. In the presence of a base such as sodium hydroxide (NaOH) or even a weaker base like sodium bicarbonate (NaHCO₃), the carboxylic acid will be deprotonated to form a carboxylate salt. This ionic salt is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility.[7]

-

Organic Solubility: The compound is expected to be soluble in polar organic solvents like ethanol, methanol, and acetone, which can engage in hydrogen bonding with the carboxylic acid group.[8]

A systematic qualitative solubility analysis is the standard approach to confirm these predictions.

Experimental Protocols for Property Determination

The trustworthiness of any physical data relies on a robust and well-executed experimental protocol. The following sections detail the standard, self-validating methodologies for determining the melting point and solubility of a solid organic compound like this compound.

Protocol 1: Melting Point Determination (Capillary Method)

This method relies on heating a small sample packed into a capillary tube and observing the temperature range over which it melts. The choice to heat the sample slowly (1-2 °C per minute) near the melting point is critical; rapid heating does not allow for thermal equilibrium between the sample, thermometer, and heating block, leading to inaccurate readings.[9]

Methodology:

-

Sample Preparation:

-

Place a small amount of dry this compound powder on a clean, dry surface.

-

Gently press the open end of a glass capillary tube into the powder to collect a small amount of sample.

-

Tap the sealed end of the capillary on a hard surface to pack the sample down into the bottom.[9] The packed sample height should be no more than 1-2 mm for optimal heat transfer.[10]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of a melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned as per the instrument's manual.

-

-

Measurement:

-

Rapid Initial Run (Optional but Recommended): Heat the sample rapidly (e.g., 10-15 °C/min) to find an approximate melting point. This saves time in subsequent, more accurate measurements. Allow the apparatus to cool before proceeding.

-

Accurate Measurement: Begin heating a fresh sample at a controlled, slow rate, approximately 1-2 °C per minute, starting from a temperature at least 15-20 °C below the approximate melting point found.[9]

-

Record T₁: Note the temperature at which the first drop of liquid appears.

-

Record T₂: Note the temperature at which the last solid crystal melts completely into a liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Repeat the accurate measurement with a fresh sample at least once to ensure reproducibility. Do not reuse a melted sample, as decomposition may have occurred.[10]

-

Workflow Visualization:

Caption: Workflow for Melting Point Determination.

Protocol 2: Qualitative Solubility Assessment

This protocol systematically evaluates a compound's solubility in a series of solvents to classify it based on its functional groups.[7] The logic flows from neutral solvents to acidic and basic solutions, which can reveal the presence of acidic or basic functional groups through chemical reaction (salt formation).

Methodology:

-

General Procedure:

-

For each solvent, add approximately 20-30 mg of this compound to a small test tube.

-

Add ~1 mL of the solvent in portions, shaking vigorously after each addition.[11]

-

Observe if the solid dissolves completely. Classify as "soluble" or "insoluble."

-

-

Solvent Sequence:

-

Step A: Water (H₂O). Test for solubility in water. Based on its structure, it is expected to be insoluble.

-

Step B: 5% Sodium Hydroxide (NaOH) Solution. If insoluble in water, test in 5% NaOH. The carboxylic acid should react to form the soluble sodium 3-(4-chlorobenzoyl)acrylate salt. A positive result (soluble) strongly indicates an acidic functional group.

-

Step C: 5% Sodium Bicarbonate (NaHCO₃) Solution. If soluble in NaOH, test in 5% NaHCO₃. Sodium bicarbonate is a weaker base than NaOH.[7] Carboxylic acids are generally acidic enough to react and dissolve, often with effervescence (CO₂ evolution). This test helps distinguish strongly acidic groups (like carboxylic acids) from weakly acidic ones (like some phenols).

-

Step D: 5% Hydrochloric Acid (HCl) Solution. If insoluble in water, test in 5% HCl. This is used to identify basic functional groups (like amines), which would form soluble ammonium salts. This compound is expected to be insoluble.

-

Step E: Organic Solvent (e.g., Ethanol). Test solubility in a polar organic solvent like ethanol or acetone. It is expected to be soluble.

-

Workflow Visualization:

Caption: Logical Flow for Solubility Classification.

Implications for Research and Drug Development

The physical properties of this compound directly inform its potential as a drug candidate or intermediate.

-

Purity and Stability: The melting point of 130-134 °C suggests a stable crystalline solid at room temperature, which is advantageous for storage and handling. This parameter will serve as a primary quality control checkpoint after synthesis.

-

Formulation Challenges: The predicted poor aqueous solubility is a significant hurdle for developing an oral or intravenous formulation.[1] Any drug must be in solution to be absorbed.[2] This property places the compound in a category where solubility enhancement techniques would be mandatory.

-

Solubilization Strategies: The compound's acidic nature is its key advantage. Its confirmed solubility in aqueous base demonstrates that salt formation is a viable and powerful strategy for solubilization. A formulation could be developed using a pharmaceutically acceptable base to create a soluble salt, thereby improving its dissolution rate and potential bioavailability. This is a common and effective approach for acidic drugs.

Conclusion

The characterization of this compound reveals a compound with a moderately high melting point, indicating a stable crystalline form, and poor neutral aqueous solubility, which is a common challenge in drug development. However, its acidic nature, confirmed by its high solubility in basic solutions, provides a clear and well-established path for overcoming this limitation through salt formation. The experimental protocols detailed herein represent the gold standard for obtaining reliable physical property data, which is the essential first step in the rigorous, evidence-based evaluation of any new chemical entity.

References

- University of the West Indies, St. Augustine. (2021). experiment (1) determination of melting points. Department of Chemistry.

- University of Calgary. (n.d.).

- Faculty of Science, Tanta University. (n.d.).

- Government College for Women, Srikakulam. (2024). Solubility test for Organic Compounds. Department of Chemistry.

- Chemsrc. (2025). 3-(4-Chlorophenyl)acrylic acid | CAS#:1615-02-7.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.

- Clarion University. (n.d.). Determination of Melting Point. Science in Motion.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- JoVE (Journal of Visualized Experiments). (2017).

- University of Sydney. (2023). Solubility of Organic Compounds. School of Chemistry.

- GalChimia. (2014). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.

- Khadra, I., et al. (2015). An interesting relationship between drug absorption and melting point.

- Kumar, S., et al. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences.

- Tang, Z., et al. (2016). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques.

- ChemicalBook. (n.d.). This compound Product Description.

- Solubility of Things. (n.d.). Acrylic Acid.

Sources

- 1. ucd.ie [ucd.ie]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pennwest.edu [pennwest.edu]

- 4. researchgate.net [researchgate.net]

- 5. 6269-33-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Substituted Benzoylacrylic Acids

Introduction: The Versatile Scaffold of Benzoylacrylic Acid

Substituted benzoylacrylic acids represent a class of organic compounds characterized by a core structure featuring a phenyl ring attached to an acrylic acid moiety via a carbonyl group. This seemingly simple scaffold is a hotbed of pharmacological potential, with modifications to the phenyl ring and the acrylic acid backbone giving rise to a diverse spectrum of biological activities. These compounds have garnered significant attention in medicinal chemistry due to their synthetic accessibility and their ability to interact with various biological targets, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted benzoylacrylic acids, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the underlying mechanisms of action, provide field-proven experimental protocols for their evaluation, and present a critical analysis of their structure-activity relationships.

I. Anti-inflammatory Activity: Quenching the Fires of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. A major focus of anti-inflammatory drug discovery is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[1][2] Substituted benzoylacrylic acids have emerged as a promising class of anti-inflammatory agents, with many derivatives exhibiting potent inhibitory effects on COX enzymes.[3]

Mechanism of Action: Targeting the COX Pathway and NF-κB Signaling

The primary anti-inflammatory mechanism of many substituted benzoylacrylic acids is the inhibition of COX-1 and COX-2 enzymes.[3] These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[1] Some derivatives of salicylic acid, a related compound, are known to inhibit IKK-β, which in turn prevents the activation of NF-κB, a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[4] It is hypothesized that certain substituted benzoylacrylic acids may also exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[3]

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that plays a crucial role in regulating the immune response.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[7] Inhibitors of this pathway can therefore effectively suppress the inflammatory cascade.[8]

Diagram: Inhibition of the NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB pathway by substituted benzoylacrylic acids.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of substituted benzoylacrylic acids on COX-1 and COX-2 enzymes.[9]

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Test compounds (substituted benzoylacrylic acids) dissolved in DMSO

-

Positive controls (e.g., SC560 for COX-1, celecoxib for COX-2)

-

96-well microplate

-

Microplate reader capable of measuring fluorescence or absorbance

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the test compound or positive control at various concentrations to the wells. Include a vehicle control (DMSO) for 100% enzyme activity.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a specific duration (e.g., 2 minutes).

-

Stop the reaction by adding a suitable reagent (e.g., a saturated stannous chloride solution).[10]

-

Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit or by LC-MS/MS.[1][2]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation: COX Inhibitory Activity of Representative Compounds

| Compound | Substitution Pattern | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Compound A | 4-Chloro | >100 | 14 | >7.1 |

| Compound B | 3,4-Dichloro | 50 | 5 | 10 |

| Celecoxib | (Positive Control) | >100 | 1.5 | >66.7 |

Note: The data presented here is hypothetical and for illustrative purposes. Actual values would be derived from experimental results.[9]

II. Anticancer Activity: Inducing Apoptosis in Malignant Cells

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in cancer research.[11] Substituted benzoylacrylic acids have demonstrated promising cytotoxic effects against various cancer cell lines, suggesting their potential as a new class of anticancer drugs.[12]

Mechanism of Action: Triggering the Caspase Cascade

A key mechanism by which many anticancer drugs induce cell death is through the activation of apoptosis, or programmed cell death.[13] Apoptosis is executed by a family of cysteine proteases called caspases.[14] These enzymes exist as inactive zymogens (procaspases) in healthy cells and are activated in response to apoptotic stimuli. The activation of initiator caspases (e.g., caspase-8 and caspase-9) triggers a cascade that leads to the activation of executioner caspases (e.g., caspase-3 and caspase-7).[14] Activated executioner caspases then cleave a plethora of cellular substrates, ultimately leading to the dismantling of the cell.[15] Several studies have indicated that substituted benzoylacrylic acids can induce apoptosis in cancer cells by activating this caspase cascade.[16]

Diagram: Caspase Activation Cascade in Apoptosis

Caption: Induction of apoptosis via caspase activation by substituted benzoylacrylic acids.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[17]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Test compounds (substituted benzoylacrylic acids) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial reductase will convert the yellow MTT into a purple formazan product.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Cytotoxic Activity of Representative Compounds

| Compound | Substitution Pattern | Cell Line | IC50 (µg/mL) | Cytotoxicity Category |

| Compound C | 4-Methoxy | HeLa | 11.4 | Strong |

| Compound D | 3-Nitro | MCF-7 | 35.2 | Moderate |

| Doxorubicin | (Positive Control) | HeLa | 2.9 | Strong |

Note: Cytotoxicity categories are often defined as: IC50 ≤ 20 µg/mL (strong), 20 < IC50 ≤ 100 µg/mL (moderate), 100 < IC50 ≤ 1000 µg/mL (weak).[18]

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance poses a significant threat to global health, necessitating the discovery of new antimicrobial agents.[19] Substituted benzoylacrylic acids have demonstrated notable activity against a range of bacterial and fungal strains, making them a subject of interest in the development of new anti-infective therapies.[20][21]

Mechanism of Action: Disruption of Microbial Growth and Viability

The precise mechanisms by which substituted benzoylacrylic acids exert their antimicrobial effects are still under investigation and may vary depending on the specific compound and microbial species. However, it is believed that these compounds may interfere with essential cellular processes in microorganisms. For instance, some acrylic acid-containing polymers have been shown to possess bactericidal properties, potentially by disrupting the cytoplasmic pH homeostasis and damaging the cell membrane.[22][23] The acidic nature of the acrylic acid moiety in benzoylacrylic acid derivatives could contribute to their antimicrobial activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24]

Materials:

-

Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (substituted benzoylacrylic acids) dissolved in a suitable solvent

-

Positive controls (e.g., ampicillin for bacteria, fluconazole for fungi)

-

Sterile 96-well microplates

-

Incubator

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (medium with inoculum and no compound) and a negative control (medium without inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antimicrobial Activity of Representative Compounds

| Compound | Substitution Pattern | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Compound E | 2,4-Dihydroxy | 16 | 32 | 8 |

| Compound F | 4-Trifluoromethyl | 8 | 16 | 4 |

| Ampicillin | (Positive Control) | 0.5 | 4 | N/A |

| Fluconazole | (Positive Control) | N/A | N/A | 1 |

Note: The data presented here is hypothetical and for illustrative purposes. Actual values would be derived from experimental results.[24][25]

IV. Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of substituted benzoylacrylic acids is intricately linked to the nature and position of substituents on the phenyl ring. For instance, in some series of compounds, the presence of electron-withdrawing groups has been shown to enhance antimicrobial activity.[26] Similarly, the lipophilicity and steric properties of the substituents can significantly influence the interaction of these molecules with their biological targets. A thorough understanding of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective derivatives.

Future research in this field should focus on:

-

Elucidating detailed mechanisms of action: While some pathways have been identified, further studies are needed to pinpoint the specific molecular targets of these compounds.

-

Optimizing lead compounds: Utilizing SAR data to synthesize novel derivatives with improved efficacy, selectivity, and pharmacokinetic properties.

-

In vivo studies: Evaluating the therapeutic potential of promising compounds in animal models of inflammation, cancer, and infectious diseases.

-

Exploring other biological activities: Investigating the potential of substituted benzoylacrylic acids in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.

The versatile and tunable nature of the substituted benzoylacrylic acid scaffold, coupled with its demonstrated biological activities, positions it as a highly promising platform for the discovery and development of next-generation therapeutics. Continued interdisciplinary research, combining synthetic chemistry, pharmacology, and molecular biology, will be essential to unlock the full therapeutic potential of this remarkable class of compounds.

References

-

Bandeira, T., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available at: [Link]

- Patsnap Synapse. (2024). What are NF-κB inhibitors and how do they work?.

- Gilmore, T. D. (2006). Inhibitors of NF-κB signaling: 785 and counting. Semantic Scholar.

-

A.N., K., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. Available at: [Link]

-

O'Neill, G. P., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH. Available at: [Link]

- Aggarwal, B. B. (2004). Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control.

- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.

- Wikipedia. (n.d.). NF-κB. Wikipedia.

-

Nuhn, P., et al. (1999). [Synthesis of Substituted Benzoylacrylic Acids as Potential Antagonists of Phospholipase A2]. PubMed. Available at: [Link]

-

Parrish, A. B., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PubMed Central. Available at: [Link]

- ResearchGate. (n.d.). Table 1 Antibacterial and Antifungal activity of novel compounds at...

-

Lee, E., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. Available at: [Link]

- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.

- Creative Bioarray. (n.d.). Caspase Activity Assay.

-

Kocić, D., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers. Available at: [Link]

-

Khan, I., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. NIH. Available at: [Link]

- Thermo Fisher Scientific. (n.d.). Caspase Assays. Thermo Fisher Scientific - US.

-

Balasubramanian, S., et al. (2005). Synthesis and study of antibacterial and antifungal activities of novel 8-methyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones. PubMed. Available at: [Link]

- Open PRAIRIE. (n.d.). Development of Anticancer Agents with Novel Mechanisms of Action. Open PRAIRIE.

- ResearchGate. (n.d.). Flow cytometry assay of caspase activation in MCF-7 cells treated with...

-

Al-hujaily, E. M., et al. (2023). Molecular Insights into the Synergistic Anticancer and Oxidative Stress–Modulating Activity of Quercetin and Gemcitabine. MDPI. Available at: [Link]

-

Kirchner, F. K., et al. (1947). Ring Substituted Benzoylacrylic Acids as Antibacterial Agents. Journal of the American Chemical Society. Available at: [Link]

- Berkow, E. L., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy - ASM Journals.

- Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.

-

Brozic, P., et al. (2012). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. PMC - NIH. Available at: [Link]

- Julaeha, E., et al. (2018). In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells. Oriental Journal of Chemistry.

-

Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. Available at: [Link]

- Brozic, P., et al. (2012). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. ChemMedChem.

- Gratzl, G., et al. (2015). Mechanistic approaches on the antibacterial activity of poly(acrylic acid) copolymers. ScienceDirect.

-

Afonso, C., et al. (2024). Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. NIH. Available at: [Link]

-

An, F., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC. Available at: [Link]

- Benchchem. (2025). Application Notes and Protocols: The Role of trans-3-(3-Pyridyl)acrylic Acid in Enzyme Inhibition Studies. Benchchem.

- ResearchGate. (2025). (PDF) Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid.

-

Gratzl, G., et al. (2014). Antimicrobial activity of poly(acrylic acid) block copolymers. PubMed. Available at: [Link]

-

Li, Y., et al. (2022). Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells. NIH. Available at: [Link]

-

Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed. Available at: [Link]

- ResearchGate. (2020). Antimicrobial activity of poly(acrylic acid) block copolymers.

-

Gurdal, E. E., et al. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. Available at: [Link]

-

Liu, B., et al. (2015). Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives. MDPI. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. Available at: [Link]

-

Kamal, A., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. Available at: [Link]

-

Hassan, G. S., et al. (2013). Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation. PMC - NIH. Available at: [Link]

- Mdpi. (n.d.). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. MDPI.

- ResearchGate. (2025). (PDF) Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system.

- RSC Publishing. (n.d.). Gallic acid: prospects and molecular mechanisms of its anticancer activity. RSC Publishing.

- ResearchGate. (n.d.).

- International Science Community Association. (n.d.). Biological activities of benzimidazole derivatives: A review.

- Benchchem. (2025).

- RSC Advances. (2024).

-

Limban, C., et al. (2018). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. PMC - PubMed Central. Available at: [Link]

Sources

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

- 5. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 6. NF-κB - Wikipedia [en.wikipedia.org]

- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Inhibitors of NF-κB signaling: 785 and counting | Semantic Scholar [semanticscholar.org]

- 9. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. "Development of Anticancer Agents with Novel Mechanisms of Action" by Wei Chen [openprairie.sdstate.edu]

- 12. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives [mdpi.com]

- 18. orientjchem.org [orientjchem.org]

- 19. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and study of antibacterial and antifungal activities of novel 8-methyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mechanistic approaches on the antibacterial activity of poly(acrylic acid) copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antimicrobial activity of poly(acrylic acid) block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Literature review of 3-(4-Chlorobenzoyl)acrylic acid and its analogs

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 3-(4-Chlorobenzoyl)acrylic Acid and Its Analogs

Abstract

The 3-aroylacrylic acid scaffold represents a versatile and privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive literature review of this compound and its structurally related analogs. We delve into the primary synthetic methodologies, including the foundational Friedel-Crafts acylation for the parent compound and more complex multi-step pathways for its derivatives. The core of this review focuses on the significant anticancer potential of this chemical class, elucidating its primary mechanism of action as potent inhibitors of β-tubulin polymerization, which leads to cell cycle arrest and apoptosis. Key structure-activity relationships (SAR) are analyzed, supported by quantitative data from in vitro and in vivo studies. Furthermore, we explore the potential for these analogs in other therapeutic areas, such as anti-inflammatory and antimicrobial applications, based on the known activities of related chemical motifs. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data-driven insights, and a roadmap for future investigation into this promising class of compounds.

Introduction to the 3-Aroylacrylic Acid Scaffold

The 3-aroylacrylic acids are a class of organic compounds characterized by an acrylic acid moiety attached to a benzoyl group. This structural framework serves as a valuable template for drug design due to its synthetic tractability and its ability to interact with a variety of biological targets. The parent compound, this compound, features a strategically placed chlorine atom on the phenyl ring, a common modification in medicinal chemistry known to enhance binding affinity and modulate metabolic stability.[1]

Analogs of this core structure have garnered significant attention, particularly for their potent antiproliferative properties against various cancer cell lines.[2][3] The scientific literature strongly indicates that the primary mechanism for this anticancer activity is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a validated and highly successful target in oncology.[2][3] This guide aims to synthesize the current body of knowledge on this compound and its analogs, providing a detailed examination of their synthesis, a deep dive into their anticancer mechanism, an analysis of their structure-activity relationships, and an exploration of their potential in other therapeutic domains.

Synthetic Strategies and Chemical Landscape

The generation of a diverse library of analogs for screening is predicated on robust and adaptable synthetic routes. The approaches to synthesizing the parent compound versus its more complex derivatives differ significantly, reflecting the goals of either direct synthesis or the creation of chemical diversity.

Synthesis of the Parent Compound: Friedel-Crafts Acylation